molecular formula C19H23N5O B264870 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

カタログ番号 B264870
分子量: 337.4 g/mol
InChIキー: JVMVRIWOASHWIQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, commonly known as BIBX1382, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR). EGFR is a transmembrane receptor tyrosine kinase that plays a critical role in the regulation of cell growth, differentiation, and survival. EGFR is overexpressed in many types of cancer, making it an attractive target for cancer therapy.

作用機序

BIBX1382 works by binding to the ATP-binding site of the 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one kinase domain, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways that promote cell growth and survival.
Biochemical and Physiological Effects:
BIBX1382 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce tumor growth in animal models. BIBX1382 has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumors, which is essential for tumor growth and metastasis.

実験室実験の利点と制限

BIBX1382 is a potent and selective inhibitor of 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one, making it an attractive tool for studying the role of this compound in cancer biology. However, like all small molecule inhibitors, BIBX1382 has limitations. For example, it may have off-target effects on other kinases, leading to unwanted side effects. Additionally, the effectiveness of BIBX1382 may vary depending on the type of cancer and the genetic background of the patient.

将来の方向性

There are several future directions for the study of BIBX1382. One area of research is the development of combination therapies that include BIBX1382 and other targeted therapies or chemotherapy drugs. Another area of research is the identification of biomarkers that can predict which patients are most likely to respond to BIBX1382. Finally, the development of more potent and selective 5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one inhibitors is an ongoing area of research.

合成法

BIBX1382 can be synthesized using a multi-step synthetic route. The synthesis starts with the reaction of 2,4-dichloro-5-methylpyrimidine with butylamine to form 5-butyl-2,4-dichloro-5-methylpyrimidine. This compound is then reacted with 4,7-dimethylquinazoline-2-amine to form the intermediate 5-butyl-2-(4,7-dimethylquinazolin-2-ylamino)-6-methylpyrimidin-4-one. The final step involves the selective reduction of the quinazoline ring to form BIBX1382.

科学的研究の応用

BIBX1382 has been extensively studied for its potential use in cancer therapy. In preclinical studies, BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer. BIBX1382 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.

特性

分子式

C19H23N5O

分子量

337.4 g/mol

IUPAC名

5-butyl-2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C19H23N5O/c1-5-6-7-15-13(4)21-19(23-17(15)25)24-18-20-12(3)14-9-8-11(2)10-16(14)22-18/h8-10H,5-7H2,1-4H3,(H2,20,21,22,23,24,25)

InChIキー

JVMVRIWOASHWIQ-UHFFFAOYSA-N

異性体SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC3=C(C=CC(=C3)C)C(=N2)C)C

正規SMILES

CCCCC1=C(NC(=NC1=O)NC2=NC(=C3C=CC(=CC3=N2)C)C)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。